(2E)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Description
The compound "(2E)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide" is a structurally complex molecule featuring three pharmacologically significant moieties:
- 1,3,4-Oxadiazole ring: A heterocyclic scaffold known for its metabolic stability and role in antimicrobial, anticancer, and anti-inflammatory agents .
- 3,4,5-Trimethoxyphenyl group: A substituent frequently associated with tubulin-binding activity and enhanced bioavailability due to its lipophilic nature .
- (2E)-Enamide linker: The E-configuration ensures a planar geometry, which is critical for intermolecular interactions such as hydrogen bonding and π-π stacking .
Structural elucidation of such compounds often relies on techniques like X-ray crystallography, where software suites like SHELX play a pivotal role in refinement and validation .
Properties
IUPAC Name |
(E)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-11-8-14(12(2)28-11)19-22-23-20(29-19)21-17(24)7-6-13-9-15(25-3)18(27-5)16(10-13)26-4/h6-10H,1-5H3,(H,21,23,24)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZVXMHCMYECOJ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced through a variety of methods, including Friedel-Crafts acylation or alkylation reactions.
Formation of the Amide Bond: The final step involves the coupling of the oxadiazole-furan intermediate with the trimethoxyphenylprop-2-enamide moiety, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The trimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(2E)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide: has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring is known to interact with biological targets, potentially inhibiting enzyme activity or altering receptor function.
Materials Science: In electronic applications, the compound’s conjugated system can facilitate charge transport, making it useful in devices that rely on electron or hole mobility.
Comparison with Similar Compounds
A. Oxadiazole Modifications
- Target Compound vs. The latter’s sulfur atom may enhance solubility but reduce metabolic stability compared to the furan’s oxygen-based heterocycle . ’s compounds demonstrated broad-spectrum antimicrobial activity (MIC values: 2–16 µg/mL against S. aureus and E. coli), suggesting that the oxadiazole-TMP core is critical for bioactivity. The target compound’s furan substituent may alter potency or selectivity due to steric or electronic effects .
B. Enamide vs. Enone Linkers
- Target Compound vs. Chalcone Derivatives (): The enamide group in the target compound replaces the enone linker in chalcones. Amides typically exhibit stronger hydrogen-bonding capacity than ketones, which could improve target binding (e.g., enzyme active sites) . Chalcones are well-documented for anticancer and anti-inflammatory activities, but their enone systems are prone to Michael addition reactions, limiting stability. The enamide in the target compound may offer superior chemical stability .
C. Trimethoxyphenyl (TMP) Group
- The TMP moiety is conserved across all compared compounds, highlighting its role as a pharmacophoric anchor . Its methoxy groups likely contribute to hydrophobic interactions and enhanced membrane permeability, a feature critical for both antimicrobial and anticancer agents .
Research Findings and Implications
- Antimicrobial Potential: While the target compound’s activity remains uncharacterized in the provided evidence, its structural kinship with ’s antimicrobial oxadiazole-TMP derivatives suggests plausible bioactivity. Further studies should evaluate its MIC against Gram-positive/negative bacteria and fungi .
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in , where condensation reactions (e.g., Claisen-Schmidt for enamide formation) are employed. However, the dimethylfuran substitution may require tailored coupling conditions .
- Drug Design Considerations : The dimethylfuran substituent could mitigate toxicity risks associated with sulfur-containing analogs (e.g., sulfanyl-acetamides) while maintaining or improving target engagement. Computational modeling (docking, QSAR) is recommended to validate these hypotheses.
Biological Activity
The compound (2E)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2,5-dimethylfuran with oxadiazole derivatives and various phenolic compounds under specific conditions. Characterization is usually performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of oxadiazole derivatives. Studies indicate that compounds containing the oxadiazole moiety exhibit substantial antimicrobial activity against a range of pathogens. For instance:
- Microbial Testing : The synthesized compound was tested against various Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated that it possesses notable inhibitory effects against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 64 µg/mL |
The presence of the -N=CO group in the oxadiazole structure is believed to play a crucial role in its antimicrobial mechanism by interfering with gene transcription related to biofilm formation .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines, including L929 (mouse fibroblast) and A549 (human lung carcinoma). The findings suggest that:
- Cell Viability : The compound exhibited varying degrees of cytotoxicity depending on concentration and exposure time. For example, at a concentration of 200 µM over 48 hours, some derivatives showed a significant reduction in cell viability compared to control groups .
| Compound | Dose (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
|---|---|---|---|
| Compound 25 | 200 | 68 | 77 |
| Compound 29 | 100 | 88 | 79 |
| Control | - | 100 | 100 |
The data indicates that certain derivatives may enhance cell viability at lower concentrations, suggesting potential for therapeutic applications .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Biofilm Formation : The oxadiazole structure likely disrupts the transcriptional activity related to biofilm formation in bacteria.
- Cytotoxic Effects : The modulation of cell signaling pathways may lead to apoptosis in cancer cells.
- Lipophilicity : The lipophilic nature of the compound aids in cellular uptake, enhancing its biological efficacy .
Case Studies
Recent studies have highlighted the effectiveness of oxadiazole derivatives in treating infections caused by resistant bacteria. For instance:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
